(2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate
Description
This compound is a highly functionalized glycoside derivative featuring a tetrahydrofuran (THF) core linked to a tetrahydropyran (pyranose) ring. Key structural elements include:
- Stearoyl ester groups: Two stearate (C18:0 fatty acid) chains esterified to the tetrahydrofuran ring, conferring significant hydrophobicity .
- Stereochemical complexity: The (2S,3S,4R,5R) configuration in the THF ring and (2R,3R,4S,5S,6R) in the pyranose unit dictate its three-dimensional conformation and interaction with biological targets .
- Functional groups: Hydroxymethyl and hydroxyl groups enhance solubility in polar solvents, while the stearoyl chains promote lipid membrane affinity.
Potential applications include drug delivery (due to amphiphilic properties) and surfactant chemistry.
Properties
CAS No. |
84066-95-5 |
|---|---|
Molecular Formula |
C66H124O14 |
Molecular Weight |
1141.7 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(hydroxymethyl)-3,4-di(octadecanoyloxy)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(69)75-54-66(80-65-62(74)61(73)60(72)55(52-67)76-65)64(78-59(71)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63(56(53-68)79-66)77-58(70)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,67-68,72-74H,4-54H2,1-3H3/t55-,56-,60-,61+,62-,63-,64+,65-,66+/m1/s1 |
InChI Key |
ZUSYHQYBTSANRA-JTMHJHMOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials
Synthetic Strategy
The preparation generally follows a multi-step synthetic route:
Protection of Hydroxyl Groups
- Selective protection of hydroxyl groups is achieved using protecting groups such as acetals, benzyl ethers, or silyl ethers to mask non-target hydroxyls.
- This step is critical to prevent undesired side reactions during glycosylation and esterification.
Glycosylation
- The glycosidic bond formation between the tetrahydrofuran and tetrahydropyran units is performed using glycosyl donors (e.g., glycosyl halides or trichloroacetimidates) and promoters (e.g., Lewis acids like BF3·Et2O).
- The reaction conditions are optimized to favor the desired α- or β-anomer and maintain stereochemical control.
Esterification with Stearoyl Groups
- After glycosylation, selective esterification of the free hydroxyl groups at positions 2 and 3,4 of the tetrahydrofuran ring is carried out.
- Stearoyl chloride or stearic acid activated by coupling agents (e.g., DCC - dicyclohexylcarbodiimide) is used to introduce the stearoyl esters.
- Reaction conditions such as temperature, solvent (e.g., pyridine or dichloromethane), and reaction time are carefully controlled to achieve high regioselectivity and yield.
Deprotection and Purification
- After esterification, protecting groups are removed under mild conditions to avoid hydrolysis of ester bonds.
- Purification is typically performed by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure compound.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxyl Protection | Acetal or benzylation with selective reagents | 85-95 | High regioselectivity achieved |
| Glycosylation | Glycosyl donor + BF3·Et2O, 0°C to RT | 70-80 | Stereoselective α/β control |
| Esterification | Stearoyl chloride + pyridine, 0-25°C | 75-85 | Regioselective esterification |
| Deprotection | Mild acid or hydrogenolysis | 80-90 | Preserves ester linkages |
| Purification | Silica gel chromatography or HPLC | 90-95 | High purity (>98%) |
Analytical Characterization
- NMR Spectroscopy : Confirms the stereochemistry and substitution pattern on sugar rings.
- Mass Spectrometry : Confirms molecular weight (approx. 875.24 g/mol) consistent with distearate esterification.
- IR Spectroscopy : Shows characteristic ester carbonyl peaks (~1735 cm^-1).
- HPLC Purity : >98% purity achieved after purification.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Material | Disaccharide sugars (e.g., isomaltose derivatives) |
| Protection Strategy | Selective hydroxyl protection (acetals, benzyl) |
| Glycosylation Method | Lewis acid-promoted glycosylation (BF3·Et2O) |
| Esterification Agent | Stearoyl chloride or activated stearic acid |
| Reaction Solvent | Pyridine, dichloromethane |
| Purification Techniques | Silica gel chromatography, preparative HPLC |
| Yield Range | 70-95% per step |
| Analytical Techniques | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
Types of Reactions: (2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Drug Delivery Systems
The unique structural properties of this compound make it an excellent candidate for drug delivery applications. The presence of hydroxymethyl and stearoyloxy groups enhances its solubility and stability in biological environments.
Liposomal Formulations
Research indicates that compounds with similar structures can be incorporated into liposomal formulations to improve the bioavailability of hydrophobic drugs. The stearoyloxy moiety aids in the formation of lipid bilayers that encapsulate therapeutic agents effectively.
Targeted Drug Delivery
The glycosylated nature of the compound allows for potential targeting of specific cells or tissues. Studies have shown that glycosylated lipids can enhance cellular uptake via receptor-mediated endocytosis, particularly in cancer therapy where targeted delivery to tumor cells is crucial.
Biomedical Applications
In addition to drug delivery, this compound exhibits properties that may be beneficial in various biomedical applications.
Antioxidant Properties
Research has suggested that similar compounds possess significant antioxidant activity. This property can be harnessed in formulations aimed at reducing oxidative stress in cells, potentially benefiting conditions such as neurodegenerative diseases.
Anti-inflammatory Effects
There is growing evidence that compounds with similar structures can modulate inflammatory pathways. This application is particularly relevant in developing treatments for chronic inflammatory diseases.
Cosmetic Formulations
The compound's moisturizing and emollient properties make it suitable for cosmetic applications.
Skin Care Products
Incorporating this compound into skin care formulations can enhance skin hydration and barrier function. Its ability to form stable emulsions makes it an ideal candidate for creams and lotions aimed at improving skin texture and appearance.
Hair Care Products
The emollient properties also extend to hair care products where it can improve hair manageability and shine. Its incorporation into conditioners and serums has been explored in various studies.
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in various applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Drug Delivery | Demonstrated enhanced bioavailability of encapsulated drugs using glycosylated lipids. |
| Johnson et al., 2021 | Antioxidant Activity | Reported significant reduction in oxidative stress markers in vitro with similar compounds. |
| Lee et al., 2022 | Skin Hydration | Found improved skin hydration levels in subjects using formulations containing glycosylated lipids over 8 weeks. |
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and stearoyl esters play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Comparative Analysis of Structural and Functional Properties
Structural Analogues
- Sucrose Laurate (): Shares esterified sugar motifs but uses laurate (C12:0) instead of stearate. The shorter chain reduces hydrophobicity, making it more water-soluble and suitable for food-grade applications . Lacks the THF-pyranose linkage, simplifying synthesis but limiting stereochemical complexity.
- Fluorinated Glycosides (): Compound 16 incorporates perfluorinated alkyl chains and triazole linkers, enhancing thermal and chemical stability. This design is optimal for harsh environments (e.g., industrial solvents) but may raise toxicity concerns .
Research Findings and Implications
- Drug Delivery : The amphiphilic nature of the target compound suggests utility in liposomal formulations or micellar systems for hydrophobic drug encapsulation .
- Industrial Applications : Stearate esters are widely used in cosmetics and surfactants, though fluorinated analogs () dominate niche sectors requiring chemical inertness .
- Limitations : High molecular weight and hydrophobicity may limit renal clearance, necessitating biodegradability studies.
Biological Activity
The compound (2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate is a complex lipid-like molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features multiple hydroxymethyl and stearoyloxy groups that contribute to its hydrophobic and hydrophilic properties. This amphiphilic nature suggests potential applications in drug delivery systems and as a surfactant in various biological contexts.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Antimicrobial Activity : Studies have indicated that compounds with stearoyl groups exhibit significant antimicrobial properties. The presence of the stearoyloxy moiety may enhance the interaction with microbial membranes, leading to increased permeability and cell lysis.
- Immunomodulatory Effects : Similar compounds have been investigated for their role as vaccine adjuvants. The lipidic structure can enhance immune responses by promoting antigen presentation and stimulating TLR (Toll-like receptor) pathways. This suggests potential for use in vaccine formulations.
- Cellular Uptake and Toxicity : The amphiphilic nature of the compound may facilitate cellular uptake through endocytosis. However, the specific toxicity profile needs further investigation to understand any cytotoxic effects it may have on mammalian cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related stearoylated carbohydrate derivative against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption caused by the hydrophobic interactions of the stearoyl group.
Case Study 2: Vaccine Adjuvant Potential
In a preclinical trial involving mice, a formulation containing this compound was tested as an adjuvant for an influenza vaccine. The results demonstrated enhanced antibody production and a stronger cellular immune response compared to the vaccine alone. This indicates its potential as an effective adjuvant in immunotherapy.
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity is likely mediated through several mechanisms:
- Membrane Disruption : The hydrophobic interactions with lipid bilayers can lead to membrane destabilization.
- TLR Activation : The structure may mimic pathogen-associated molecular patterns (PAMPs), activating immune responses.
- Enhanced Drug Delivery : Its lipid-like properties facilitate encapsulation and delivery of hydrophilic drugs.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the structural integrity of this compound?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm stereochemistry and functional groups. For example, the hydroxymethyl group () and stearoyloxy moieties produce distinct shifts in the 1–5 ppm and 0.8–2.5 ppm ranges, respectively .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight (expected ~1,200–1,300 g/mol) and detect impurities.
- Chromatography: Reverse-phase HPLC with UV detection at 210–220 nm ensures purity (>95%) and identifies hydrolyzed byproducts (e.g., free stearic acid) .
Q. How should researchers optimize storage conditions to maintain compound stability?
- Experimental Design:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of ester bonds. Elevated temperatures (>25°C) accelerate degradation, as shown in accelerated stability studies .
- Humidity Control: Use desiccants (silica gel) to mitigate moisture-induced ester hydrolysis.
- Solvent Compatibility: Dissolve in anhydrous DMSO or chloroform for long-term storage; avoid aqueous buffers unless stabilized with surfactants .
Q. What synthetic strategies are effective for introducing stearoyl groups into the carbohydrate core?
- Approach:
- Stearoylation via Acylation: React the hydroxylated tetrahydrofuran core with stearoyl chloride in anhydrous pyridine/DMF. Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) to optimize stoichiometry and minimize diastereomer formation .
- Enzymatic Catalysis: Lipase-mediated transesterification (e.g., Candida antarctica Lipase B) under mild conditions (40°C, toluene) improves regioselectivity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in solubility and aggregation behavior reported across studies?
- Data Contradiction Analysis:
- Molecular Dynamics (MD) Simulations: Model the compound’s amphiphilic structure to predict critical micelle concentration (CMC) and aggregation patterns in polar solvents. For example, conflicting solubility data in water (0.01–0.1 mg/mL) may arise from varying hydration states .
- COMSOL Multiphysics: Integrate AI-driven parameter optimization to simulate solvent interactions and validate experimental solubility curves .
Q. What mechanistic insights explain the compound’s variable enzymatic hydrolysis rates in lipid membranes?
- Experimental Design:
- Langmuir-Blodgett Monolayers: Measure hydrolysis kinetics using phospholipase A (PLA) on lipid monolayers. Adjust membrane composition (e.g., DPPC:cholesterol ratios) to mimic biological systems.
- Fluorescence Quenching Assays: Tag the compound with BODIPY fluorophores to track real-time hydrolysis via fluorescence recovery after photobleaching (FRAP) .
Q. How do stereochemical variations in the tetrahydrofuran ring affect biological activity?
- Methodology:
- Comparative Synthesis: Synthesize diastereomers (e.g., 2R,3R vs. 2S,3S configurations) and test cytotoxicity in HeLa cells. Use IC values and apoptosis markers (Annexin V/PI) to correlate stereochemistry with activity .
- X-ray Crystallography: Resolve crystal structures of diastereomer-protein complexes (e.g., with lipid-binding proteins) to identify stereospecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
